molecular formula C12H13N3O B1454089 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine CAS No. 1342082-17-0

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine

Cat. No. B1454089
M. Wt: 215.25 g/mol
InChI Key: VKXFWABQILNVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine” is a complex organic molecule. It contains a 1,2,3,4-tetrahydronaphthalen-1-yl group, which is a polycyclic aromatic hydrocarbon with a structure based on naphthalene, but with one ring being fully saturated . It also contains a 1,2,4-oxadiazol-5-amine group, which is a type of heterocyclic compound containing an oxadiazole ring, a type of aromatic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s challenging to provide an analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, chemical stability, and reactivity. Unfortunately, without specific data or studies on this compound, it’s difficult to provide an analysis of its physical and chemical properties .

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This typically includes information on toxicity, flammability, environmental hazards, and handling precautions. Again, without specific data or studies on this compound, it’s difficult to provide an analysis of its safety and hazards .

properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFWABQILNVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NOC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 2
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 3
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 4
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 5
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine
Reactant of Route 6
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1,2,4-oxadiazol-5-amine

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